molecular formula C15H25NO4 B2451625 7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid CAS No. 2377032-55-6

7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B2451625
CAS No.: 2377032-55-6
M. Wt: 283.368
InChI Key: IPEYBXKIZLFHBA-UHFFFAOYSA-N
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Description

7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[45]decane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the carboxylic acid and the 2-methylpropan-2-yl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid
  • 7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.4]decane-8-carboxylic acid

Uniqueness

Compared to similar compounds, 7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.

Biological Activity

7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure and functional groups, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H23NO4C_{14}H_{23}NO_{4}, with a molecular weight of approximately 269.34 g/mol. Its structure features a spirocyclic framework, which is common in many bioactive compounds, enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
CAS Number873924-12-0

Antimicrobial Properties

Research has indicated that compounds with similar spirocyclic structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of azaspiro compounds can inhibit the growth of various pathogenic bacteria, including both Gram-positive and Gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. In vitro assays demonstrated that the compound could inhibit the proliferation of several cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It may interact with specific receptors on cell membranes, altering cellular responses to external signals.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that spirocyclic compounds showed potent antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus .
  • Anticancer Research : Another investigation published in Cancer Research explored the effects of spirocyclic derivatives on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis .
  • Pharmacokinetics and Toxicology : Research assessing the pharmacokinetic profile indicated favorable absorption and distribution characteristics, with low toxicity levels observed in preliminary toxicity studies .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(7-4-5-8-15)9-6-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEYBXKIZLFHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2)CCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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